3,4-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Chemical biology Small-molecule screening Medicinal chemistry

Researchers exploring sulfonamide SAR often encounter limited access to specific methoxy positional isomers. This 3,4-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941890-89-7) enables direct empirical comparison with its 2,5-dimethoxy analog (CAS 942012-64-8). • Structurally authenticated by LC-MS & NMR • Ideal for diversity-oriented synthesis collections • Suitable as reference standard for analytical method development Request quote for bulk quantities. Standard global shipping.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 941890-89-7
Cat. No. B2600299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
CAS941890-89-7
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC)N3CCCC3=O
InChIInChI=1S/C19H22N2O5S/c1-13-11-14(6-8-16(13)21-10-4-5-19(21)22)20-27(23,24)15-7-9-17(25-2)18(12-15)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3
InChIKeyWQBCBUGORMJNDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide (CAS 941890-89-7) – Procurement-Ready Chemical Identity Overview


3,4-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic small-molecule sulfonamide (C19H22N2O5S, MW 390.45). It contains a 3,4-dimethoxybenzenesulfonamide core linked to a 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline moiety. No authoritative bioactivity or target-engagement data for this specific compound are present in peer-reviewed journals, curated databases (ChEMBL, PubChem BioAssay, BindingDB), or accessible patents within the permitted source boundaries.

Why In-Class Sulfonamide Analogs Cannot Substitute for 3,4-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide Without Direct Evidence


Sulfonamide derivatives frequently display striking sensitivity to substituent identity and position. Even positional isomers—such as the 2,5-dimethoxy analog (CAS 942012-64-8)—possess distinct molecular shapes, electronic profiles, and binding surfaces. In the absence of quantitative protein- or cell-based comparison data for this 3,4-dimethoxy variant, any substitution would be purely speculative and carries a high risk of altering potency, selectivity, or physicochemical behaviour.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide – Data Gap Notification


No Public Quantitative Comparator Data Available for This Compound

An exhaustive search of primary literature, patents (USPTO, WIPO, EPO), and authoritative bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) returned zero entries containing quantitative activity values (IC50, Ki, EC50, % inhibition at graded concentrations) for this compound alongside a defined comparator or baseline. Consequently, no evidence dimension can be populated with the categorical strength required by this guide.

Chemical biology Small-molecule screening Medicinal chemistry

Potential Application Scenarios for 3,4-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide Awaiting Confirmatory Evidence


Internal Profiling or Screening Library Acquisition

An organization may purchase this compound as part of a diversity-oriented synthesis collection or for internal target-agnostic screening, provided they accept the absence of any pre-existing selectivity, potency, or ADME data.

Comparative Medicinal Chemistry Exploration

A medicinal chemistry team could evaluate this 3,4-dimethoxy isomer alongside its 2,5-dimethoxy positional isomer (CAS 942012-64-8) to empirically probe the impact of methoxy substitution pattern on biological activity, given that no published head-to-head data exist.

Method Development or Analytical Reference Standard

The compound may serve as a reference standard for LC-MS or NMR method development, provided its identity and purity are independently verified by the purchasing laboratory.

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